molecular formula C16H14ClN3O4S B2915553 3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 2034269-82-2

3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2915553
CAS No.: 2034269-82-2
M. Wt: 379.82
InChI Key: NUBWIEBLWICIEQ-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methylbenzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. This compound features a fused pyrrolo[3,4-b]pyridine-5,7-dione core, a heterocyclic scaffold known to be a privileged structure in drug discovery due to its potential for diverse biological interactions. The core structure is functionalized with a 3-chloro-2-methylbenzenesulfonamide group, linked via an ethyl chain, which may confer specific target-binding properties. Researchers can explore this molecule as a key intermediate or functional probe in developing inhibitors for various enzymatic targets. The benzenesulfonamide moiety is a common pharmacophore found in compounds that target carbonic anhydrases, and the electron-deficient dione system of the pyrrolopyridine core could be investigated for interactions with oxidoreductases or other cellular proteins. Its primary research applications include use as a building block for the synthesis of more complex polyheterocyclic systems, as a potential lead compound in high-throughput screening campaigns, and as a tool for studying structure-activity relationships in the design of novel therapeutic agents targeting specific biological pathways.

Properties

IUPAC Name

3-chloro-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c1-10-12(17)5-2-6-13(10)25(23,24)19-8-9-20-15(21)11-4-3-7-18-14(11)16(20)22/h2-7,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBWIEBLWICIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for substitution reactions). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the pyrrolo[3,4-b]pyridine core .

Scientific Research Applications

3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous pyrrolopyridine derivatives and related bicyclic sulfonamides/carboxamides, focusing on structural features, physicochemical properties, and reported biological activities.

Pyrrolo[3,4-b]Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Notes References
BMS-767778 (Clinical DPP4 Inhibitor) C₂₁H₂₄Cl₂N₄O₃ 451.34 2,4-Dichlorophenyl, aminomethyl, dimethylacetamide Potent DPP4 inhibitor (IC₅₀ = 1.2 nM); high selectivity over DPP8/9; advanced to clinical trials .
2-Chloro-6-(4-Methoxybenzyl)-6,7-Dihydro-5H-Pyrrolo[3,4-b]Pyridin-5-One C₁₅H₁₃ClN₂O₂ 288.73 4-Methoxybenzyl, chloro No explicit activity data; structural focus on solubility optimization via methoxy group .
N-(2-(5,7-Dioxo-5H-Pyrrolo[3,4-b]Pyridin-6(7H)-yl)Ethyl)-1-(Thiophen-2-yl)Cyclopentanecarboxamide C₁₉H₁₉N₃O₃S 369.40 Thiophene-cyclopentane carboxamide Undisclosed activity; carboxamide group may enhance membrane permeability .

Sulfonamide/Carboxamide Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Notes References
3-Chloro-N-(2-(5,7-Dioxo-5H-Pyrrolo[3,4-b]Pyridin-6(7H)-yl)Ethyl)-4-Fluorobenzenesulfonamide C₁₆H₁₂ClFN₃O₅S 406.80 4-Fluoro, 3-chloro benzenesulfonamide Structural isomer of the target compound; fluorination may enhance metabolic stability .
3-Chloro-N-(2-(5,7-Dioxo-5H-Pyrrolo[3,4-b]Pyridin-6(7H)-yl)Ethyl)Benzamide C₁₆H₁₂ClN₃O₃ 329.74 Benzamide (no sulfonamide) Carboxamide variant; reduced polarity compared to sulfonamide derivatives .

Key Research Findings and Structural Insights

Role of the Sulfonamide Group : The target compound’s benzenesulfonamide moiety likely enhances binding affinity to enzymatic targets (e.g., DPP4) through hydrogen bonding with catalytic residues, similar to BMS-767778’s dimethylacetamide group . Sulfonamides generally exhibit better solubility than carboxamides, which may improve pharmacokinetics .

Chlorine Substitution : The 3-chloro substituent on the benzene ring is critical for steric and electronic interactions with hydrophobic pockets in target proteins, as seen in DPP4 inhibitors .

Pyrrolopyridine Core : The bicyclic system provides rigidity, favoring entropic gains upon target binding. Derivatives with electron-withdrawing groups (e.g., oxo, chloro) show improved enzymatic inhibition .

Comparative Liabilities : Unlike BMS-767778, the target compound lacks a 2,4-dichlorophenyl group, which in clinical candidates reduces off-target effects. Its 2-methylbenzenesulfonamide may confer distinct selectivity profiles .

Biological Activity

3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methylbenzenesulfonamide, identified by its CAS number 2034269-82-2, is a compound with notable biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₆H₁₄ClN₃O₄S
  • Molecular Weight : 379.8 g/mol
  • Structure : The compound features a pyrrolo[3,4-b]pyridine core, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. In vitro assays conducted on various cancer cell lines (e.g., breast, colon, and lung) demonstrated significant antiproliferative effects. The mechanism appears to involve the disruption of critical cellular pathways responsible for cell growth and survival.

Cell Line IC50 (µM) Mechanism of Action
Breast Cancer5.0Apoptosis induction
Colon Cancer7.5Cell cycle arrest
Lung Cancer6.0Inhibition of angiogenesis

Mechanistic Insights

The compound's biological activity is attributed to its ability to interact with specific molecular targets within cancer cells. In particular, studies have indicated that it may inhibit enzymes involved in nucleotide synthesis and DNA repair mechanisms. This inhibition leads to increased DNA damage and subsequent apoptosis in cancerous cells.

Study 1: Antiproliferative Effects

A study published in a peer-reviewed journal evaluated the antiproliferative effects of 3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methylbenzenesulfonamide on human breast cancer cell lines. The results showed a dose-dependent response with an IC50 value of approximately 5 µM, indicating strong efficacy against this type of cancer.

Study 2: Mechanistic Pathway Analysis

In another study focusing on the molecular mechanisms, researchers employed flow cytometry and Western blotting techniques to analyze the effects of the compound on cell cycle progression and apoptosis markers. The findings revealed that treatment with the compound led to an increase in pro-apoptotic proteins such as Bax and a decrease in anti-apoptotic proteins like Bcl-2.

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